

Spectral Data Analysis of 4-Hydroxy-8-methoxy-2-methylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-8-methoxy-2-methylquinoline

Cat. No.: B096571

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Introduction

4-Hydroxy-8-methoxy-2-methylquinoline is a heterocyclic organic compound with the molecular formula $C_{11}H_{11}NO_2$ and a molecular weight of 189.21 g/mol .^{[1][2]} As a quinoline derivative, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The precise structural elucidation of such molecules is paramount for understanding their function and for quality control in synthetic processes. This technical guide provides an in-depth analysis of the spectral data of **4-hydroxy-8-methoxy-2-methylquinoline**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative data from related quinoline structures.

Molecular Structure and Tautomerism

4-Hydroxy-8-methoxy-2-methylquinoline can exist in tautomeric forms, primarily the 4-hydroxyquinoline and the 4-quinolone forms. The quinolone tautomer is often the more stable form in many contexts. The spectral data will reflect the predominant tautomeric form in the specific experimental conditions.

Caption: Tautomeric forms of **4-hydroxy-8-methoxy-2-methylquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ^1H and ^{13}C NMR spectra of **4-hydroxy-8-methoxy-2-methylquinoline**.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-12	br s	1H	-OH or -NH proton (exchangeable with D_2O)
~7.0-7.5	m	3H	Ar-H (protons on the benzene ring)
~6.2	s	1H	Ar-H (proton at C3)
~3.9	s	3H	-OCH ₃
~2.4	s	3H	-CH ₃

Interpretation of the ^1H NMR Spectrum:

- The broad singlet at a high chemical shift (~11-12 ppm) is characteristic of a hydroxyl (-OH) or an N-H proton, which is often broadened due to chemical exchange and hydrogen bonding. Its disappearance upon addition of D_2O would confirm this assignment.
- The multiplet in the aromatic region (~7.0-7.5 ppm) corresponds to the three protons on the substituted benzene ring portion of the quinoline system.
- A singlet around 6.2 ppm is expected for the proton at the C3 position, which is adjacent to the electron-donating hydroxyl group and part of the heterocyclic ring.

- The sharp singlet at approximately 3.9 ppm is indicative of the three protons of the methoxy group (-OCH₃).
- The singlet at around 2.4 ppm corresponds to the three protons of the methyl group at the C2 position.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~170-180	C=O (C4, in quinolone tautomer)
~150-160	C2, C8a, C4a
~140-150	C8
~110-130	Aromatic CH carbons (C5, C6, C7)
~100-110	C3
~55-60	-OCH ₃
~20-25	-CH ₃

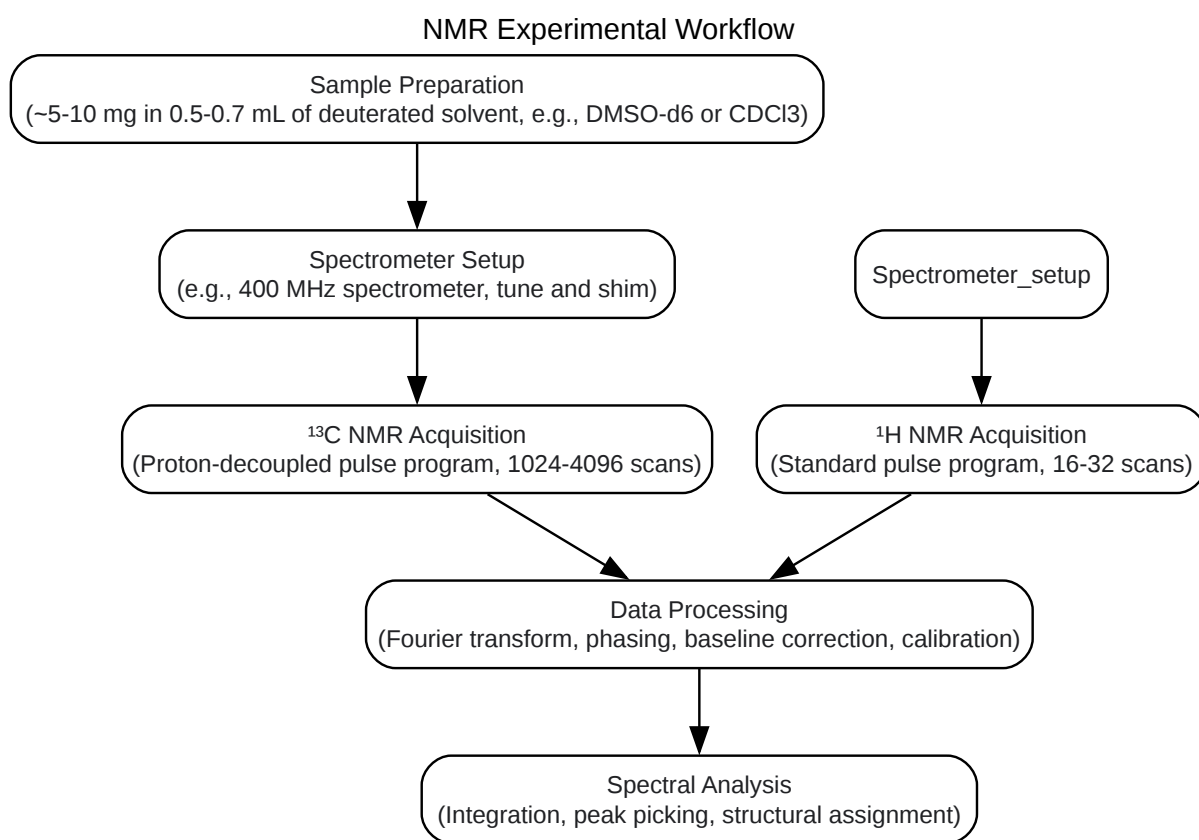
Interpretation of the ¹³C NMR Spectrum:

- The signal in the ~170-180 ppm range would be indicative of the carbonyl carbon (C4) if the quinolone tautomer is predominant.
- The signals in the downfield region (~140-160 ppm) are assigned to the quaternary carbons of the quinoline ring system, including the carbon bearing the methoxy group (C8).
- The signals in the ~110-130 ppm range correspond to the protonated aromatic carbons.
- The signal for C3 is expected to be in the ~100-110 ppm range.
- The carbon of the methoxy group will appear around 55-60 ppm.

- The upfield signal at ~20-25 ppm is characteristic of the methyl group carbon.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.



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Caption: A generalized workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

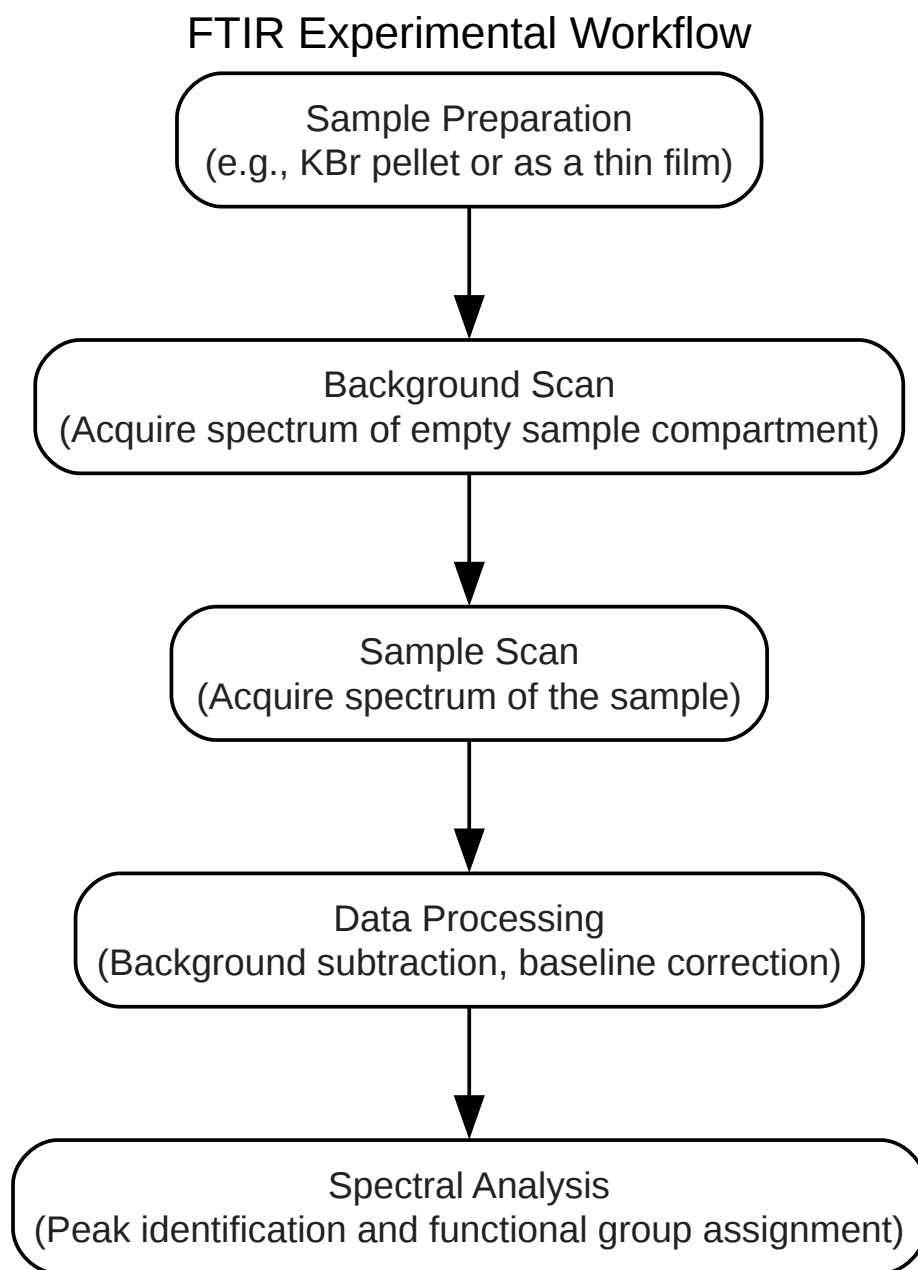
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400-3200	Broad	O-H stretch (from hydroxyl group)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (from -CH ₃ and -OCH ₃)
~1650	Strong	C=O stretch (if quinolone tautomer is present)
1600-1450	Medium-Strong	C=C and C=N aromatic ring stretches
1250-1000	Strong	C-O stretch (from ether and hydroxyl groups)

Interpretation of the IR Spectrum:

- A broad absorption band in the 3400-3200 cm⁻¹ region is a strong indication of an O-H stretching vibration, characteristic of the hydroxyl group.
- The presence of a strong band around 1650 cm⁻¹ would suggest a significant contribution from the quinolone tautomer, corresponding to the C=O stretch.
- Absorptions in the 1600-1450 cm⁻¹ range are typical for the stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring system.
- Strong bands in the 1250-1000 cm⁻¹ region are expected for the C-O stretching vibrations of the methoxy and hydroxyl groups.

Experimental Protocol for IR Data Acquisition



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Caption: A typical workflow for Fourier-transform infrared (FTIR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of **4-hydroxy-8-**

methoxy-2-methylquinoline is expected to show a molecular ion peak corresponding to its molecular weight.

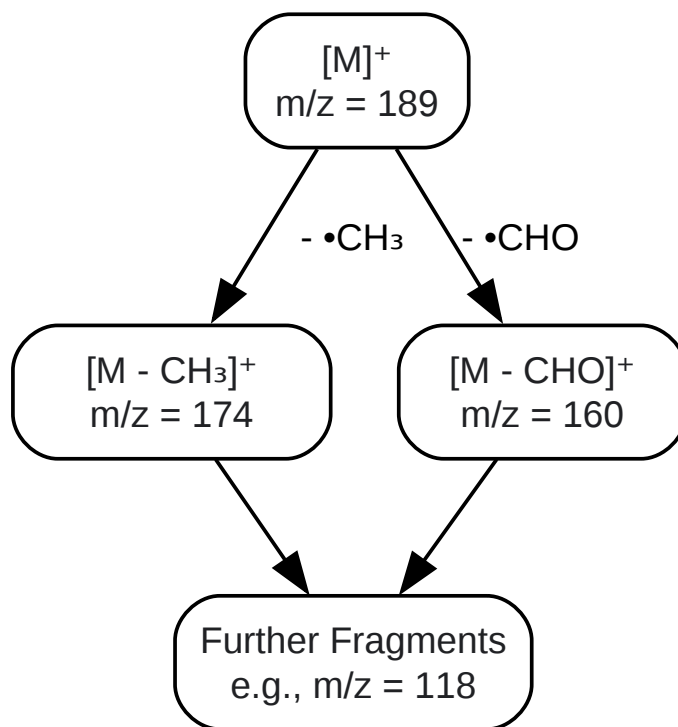
m/z	Relative Intensity	Assignment
189	High	$[M]^+$ (Molecular ion)
174	Moderate	$[M - CH_3]^+$
160	Moderate	$[M - CHO]^+$ or $[M - NCH]^+$
118	Moderate	Further fragmentation

Interpretation of the Mass Spectrum:

- The molecular ion peak $[M]^+$ at m/z 189 confirms the molecular weight of the compound.[\[1\]](#)
- A peak at m/z 174 corresponds to the loss of a methyl radical ($\bullet CH_3$) from the molecular ion, likely from the methoxy group.[\[1\]](#)
- Further fragmentation can lead to the loss of other small molecules or radicals, giving rise to the other observed peaks. For instance, the loss of a CHO radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds.

Proposed Fragmentation Pathway

Proposed Mass Spectrometry Fragmentation Pathway

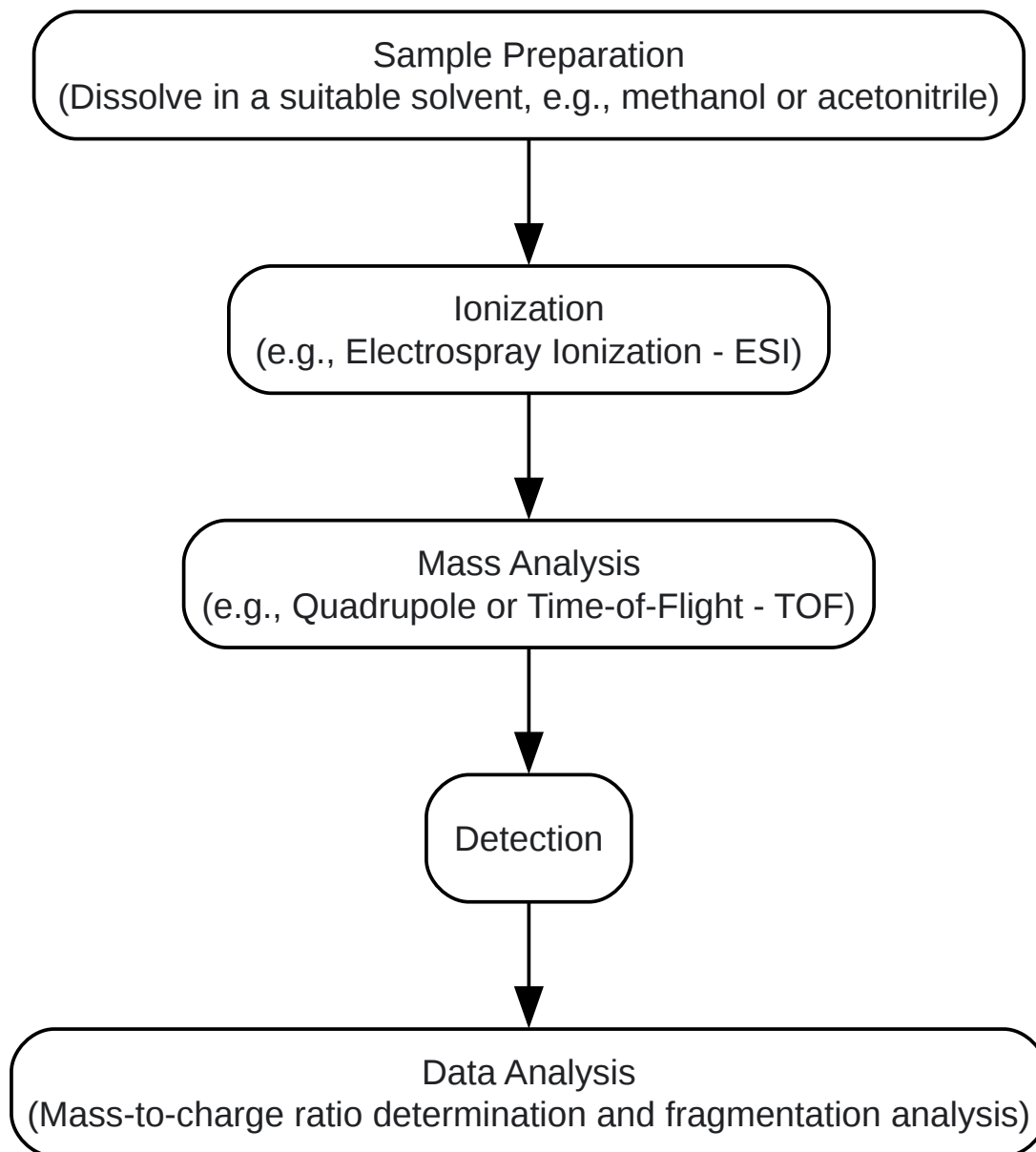


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Caption: A simplified representation of the proposed fragmentation of **4-hydroxy-8-methoxy-2-methylquinoline**.

Experimental Protocol for Mass Spectrometry Data Acquisition

Mass Spectrometry Experimental Workflow



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Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of **4-hydroxy-8-methoxy-2-methylquinoline**. The data presented in this guide are consistent with the proposed structure and provide a valuable

reference for researchers working with this and related quinoline derivatives. The detailed protocols and interpretations serve as a practical resource for ensuring data quality and accuracy in a research and development setting.

References

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Sources

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